molecular formula C7H18Cl2N2O B8628107 2-(4-Methylpiperazin-1-yl)ethanol diHCl

2-(4-Methylpiperazin-1-yl)ethanol diHCl

Cat. No.: B8628107
M. Wt: 217.13 g/mol
InChI Key: HXCPDXDIPCULNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperazin-1-yl)ethanol diHCl is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)ethanol diHCl typically involves the reaction of 4-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)ethanol diHCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)ethanol diHCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanol diHCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)ethanol diHCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyethyl groups enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-8-2-4-9(5-3-8)6-7-10;;/h10H,2-7H2,1H3;2*1H

InChI Key

HXCPDXDIPCULNJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCO.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A total of 100 g (0.77 mol) of 1-(2-hydroxyethyl)piperazine was added dropwise to a stirred solution of 78.6 g (1.54 mol) of 90% formic acid at 0° C. To the resulting solution, 63.2 g (0.77 mol) of 37% formaldehyde was added dropwise. The solution was stirred at 0° C. for 15 minutes and heated on a stream bath for 3 hours. The solution was acidified with 150 ml of concentrated hydrochloric acid. The water was removed and the resulting residue dissolved in 200 ml of 25% NaOH, and extracted with chloroform. The organic layer was dried over MgSO4, filtered, and the solvent removed. The resulting residue was distilled to give 84.7 g (76%) (b.p. 96°-97° C./3 Torr) of the alcohol as a colorless liquid. The dihydrochloride salt was prepared by acidifying the free base to a pH of 1 and removing the water.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
76%

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